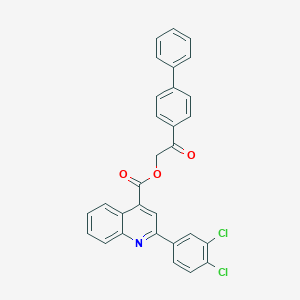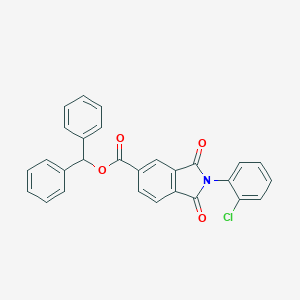
2-BIPHENYL-4-YL-2-OXOETHYL 2-(3,4-DICHLOROPHENYL)QUINOLINE-4-CARBOXYLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 2-(3,4-dichlorophenyl)-4-quinolinecarboxylate is a complex organic compound that features a biphenyl group, a quinoline moiety, and a dichlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 2-(3,4-dichlorophenyl)-4-quinolinecarboxylate typically involves multi-step organic reactions. One common method involves the reaction of 2-(3,4-dichlorophenyl)quinoline-4-carboxylic acid with 2-[1,1’-biphenyl]-4-yl-2-oxoethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 2-(3,4-dichlorophenyl)-4-quinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation and nitration reactions can be performed using halogens or nitric acid, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 2-(3,4-dichlorophenyl)-4-quinolinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties in treating various diseases.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 2-(3,4-dichlorophenyl)-4-quinolinecarboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 2-(2,4-dichlorophenyl)-4-quinolinecarboxylate
- 2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 2-(3,5-dichlorophenyl)-4-quinolinecarboxylate
- 2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 2-(3,4-difluorophenyl)-4-quinolinecarboxylate
Uniqueness
The unique combination of the biphenyl, quinoline, and dichlorophenyl groups in 2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 2-(3,4-dichlorophenyl)-4-quinolinecarboxylate imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C30H19Cl2NO3 |
|---|---|
Poids moléculaire |
512.4 g/mol |
Nom IUPAC |
[2-oxo-2-(4-phenylphenyl)ethyl] 2-(3,4-dichlorophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C30H19Cl2NO3/c31-25-15-14-22(16-26(25)32)28-17-24(23-8-4-5-9-27(23)33-28)30(35)36-18-29(34)21-12-10-20(11-13-21)19-6-2-1-3-7-19/h1-17H,18H2 |
Clé InChI |
WHTBQIPEYQUALQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC(=C(C=C5)Cl)Cl |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC(=C(C=C5)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Dichlorobenzyl 4-[(4-methylphenoxy)methyl]benzoate](/img/structure/B338951.png)
![Benzyl 4-[(4-methylphenoxy)methyl]benzoate](/img/structure/B338953.png)

![Benzhydryl 2-[2-(benzhydryloxy)-2-oxoethyl]-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B338956.png)

![4-[(3-methylphenoxy)methyl]-N-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B338963.png)

![2-(4-Bromophenyl)-2-oxoethyl 4-[(5-bromo-8-quinolinyl)amino]-4-oxobutanoate](/img/structure/B338965.png)


![1-Methyl-2-oxo-2-phenylethyl 4-({4-[2-(4-chlorophenyl)-1-methyl-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B338969.png)
![1-Methyl-2-oxo-2-phenylethyl 4-({4-[2-(4-chlorophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B338971.png)
![2-(4-Methylphenyl)-2-oxoethyl 4-({4-[2-(4-chlorophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B338972.png)
![2-[4-(2,6-dimethylphenoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B338974.png)
